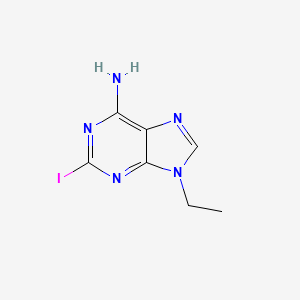

9-Ethyl-2-iodo-9H-purin-6-amine

Description

Structure

3D Structure

Properties

CAS No. |

210046-35-8 |

|---|---|

Molecular Formula |

C7H8IN5 |

Molecular Weight |

289.08 g/mol |

IUPAC Name |

9-ethyl-2-iodopurin-6-amine |

InChI |

InChI=1S/C7H8IN5/c1-2-13-3-10-4-5(9)11-7(8)12-6(4)13/h3H,2H2,1H3,(H2,9,11,12) |

InChI Key |

FCDAIPWRQRLWIE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC2=C(N=C(N=C21)I)N |

Origin of Product |

United States |

Foundational & Exploratory

9-Ethyl-2-iodo-9H-purin-6-amine: Scaffold Synthesis, Physicochemical Profiling, and Application in Adenosine Receptor Antagonist Discovery

Executive Summary

In the landscape of medicinal chemistry and rational drug design, the purine core serves as a privileged scaffold due to its biomimetic relationship with endogenous nucleotides. Specifically, 9-Ethyl-2-iodo-9H-purin-6-amine (also known as 2-iodo-9-ethyladenine) has emerged as a critical, highly versatile intermediate for the development of potent and selective adenosine receptor (AR) antagonists[1]. By leveraging the differential reactivity of the purine ring, researchers utilize this scaffold to systematically explore structure-activity relationships (SAR) across the

This technical whitepaper provides an in-depth analysis of the physicochemical properties, de novo synthetic pathways, downstream derivatization protocols, and pharmacological workflows associated with 9-Ethyl-2-iodo-9H-purin-6-amine.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of the scaffold is essential for predicting its behavior in both synthetic organic environments and biological assays. The ethyl group at the N9 position increases lipophilicity compared to the parent adenine, while the heavy iodine atom at C2 provides a highly polarizable bond prime for transition-metal-catalyzed cross-coupling.

Table 1: Core Physicochemical Properties

| Property | Value |

| Chemical Name | 9-Ethyl-2-iodo-9H-purin-6-amine |

| Common Synonym | 2-Iodo-9-ethyladenine |

| CAS Registry Number | 210046-35-8 |

| Molecular Formula | |

| Molecular Weight | 289.079 g/mol |

| LogP (Octanol/Water) | ~2.3 |

| Hydrogen Bond Donors | 1 (Primary amine at C6) |

| Hydrogen Bond Acceptors | 5 (Nitrogen heteroatoms) |

| Rotatable Bonds | 1 (N9-Ethyl linkage) |

De Novo Synthesis Workflow (The Camaioni Protocol)

The synthesis of 9-Ethyl-2-iodo-9H-purin-6-amine is a masterclass in exploiting the regioselective reactivity of the purine heterocycle. The foundational protocol, pioneered by Camaioni et al., utilizes 2-amino-6-chloropurine as the starting material[1]. As a Senior Application Scientist, I emphasize that the order of operations here is not arbitrary; it is strictly dictated by electronic effects and steric hindrance.

Phase 1: Regioselective N9-Alkylation

-

Causality: The purine ring can tautomerize, making both N7 and N9 potential nucleophiles. Alkylation must be performed first to lock the tautomeric state and direct subsequent reactions. The steric bulk of the C6-chloro group thermodynamically favors substitution at the less hindered N9 position.

-

Procedure: Suspend 2-amino-6-chloropurine (1.0 eq) in anhydrous DMF. Add

(1.5 eq) as a mild base, followed by ethyl iodide (1.2 eq). Stir at room temperature for 12 hours. -

Validation: Isolate the product (2-amino-6-chloro-9-ethylpurine) via aqueous precipitation. Confirm N9 regiochemistry via 2D NOESY NMR; a distinct NOE correlation between the ethyl

protons and the purine C8 proton must be observed.

Phase 2: Non-Aqueous Diazotization and Iodination

-

Causality: Installing an iodine atom at C2 requires converting the C2-amine into a diazonium leaving group. This must be done in a non-aqueous environment to prevent the competitive hydrolysis of the highly electrophilic C6-chloride into a hypoxanthine derivative.

-

Procedure: Dissolve 2-amino-6-chloro-9-ethylpurine in diiodomethane (

). Add isoamyl nitrite (3.0 eq) and a catalytic amount of iodine ( -

Validation: Purify via silica gel chromatography. LC-MS validation is critical here; look for a mass shift of +111 Da and the characteristic isotopic pattern of a mono-iodinated, mono-chlorinated species (6-chloro-9-ethyl-2-iodopurine).

Phase 3: Regioselective C6-Amination

-

Causality: The C6 position, flanked by two nitrogen atoms in the pyrimidine ring, is highly electron-deficient and exceptionally prone to Nucleophilic Aromatic Substitution (

). Liquid ammonia selectively displaces the C6-chloride without affecting the C2-iodine, which is significantly less reactive under these conditions. -

Procedure: Transfer 6-chloro-9-ethyl-2-iodopurine to a stainless-steel pressure vessel. Condense liquid

into the vessel at -78°C. Seal and allow to warm to room temperature, stirring for 12 hours. -

Validation: Vent excess

carefully. Recrystallize the crude solid from ethanol. Confirm the final scaffold structure via High-Resolution Mass Spectrometry (HRMS), matching the theoretical

Caption: Synthetic workflow for 9-Ethyl-2-iodo-9H-purin-6-amine from 2-amino-6-chloropurine.

Scaffold Derivatization: Sonogashira Cross-Coupling

The primary utility of the 9-Ethyl-2-iodo-9H-purin-6-amine scaffold lies in the lability of the C2-Iodo bond during palladium-catalyzed cross-coupling. The introduction of rigid, linear alkynyl groups at the C2 position is a proven strategy for drastically increasing binding affinity and selectivity for the

Standard Operating Procedure: C2-Alkynylation

-

Degassing: In an oven-dried Schlenk flask, dissolve 9-Ethyl-2-iodo-9H-purin-6-amine (1.0 eq) in an anhydrous DMF/Acetonitrile mixture (1:2 v/v)[2]. Sparge with ultra-pure

for 15 minutes. Causality: Removing dissolved oxygen is mandatory to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling side-reaction). -

Catalyst Activation: Add

(0.02 eq) and -

Coupling: Inject Triethylamine (4.0 eq) followed by the terminal alkyne (5.0 eq)[2].

serves a dual purpose: it acts as a base to neutralize the -

Execution & QC: Stir at room temperature for 6–24 hours[2]. Monitor via TLC (DCM:MeOH 9:1). Upon completion, evaporate volatiles, purify via flash chromatography, and validate via

-NMR (confirming the disappearance of the terminal alkyne proton).

Caption: Catalytic cycle logic for the C2-Sonogashira cross-coupling of the purine scaffold.

Structure-Activity Relationship (SAR) & Receptor Binding

Modifications at the C2 position of the 9-ethyladenine scaffold heavily dictate receptor subtype selectivity. The introduction of extended, hydrophobic alkynyl chains at C2 forces the ligand deep into the binding pocket of the

Table 2: Binding Affinity ( , nM) of Synthesized 2-Alkynyl Derivatives

Data reflects competitive radioligand binding assays using membranes from CHO cells stably transfected with human AR subtypes[3]. Lower

| Compound (R Group at C2) | |||

| Pent-1-ynyl | 330 | 120 | 1100 |

| Hex-1-ynyl | 250 | 90 | 980 |

| Phenylethynyl | 150 | 45 | 550 |

| (4-Chlorophenyl)ethynyl | 120 | 30 | 480 |

SAR Insight: As demonstrated in Table 2, transitioning from aliphatic alkynes (Pent-1-ynyl) to aromatic alkynes (Phenylethynyl) significantly enhances

Pharmacological Workflow: Adenosine Receptor Antagonism

Once the 9-Ethyl-2-iodo-9H-purin-6-amine scaffold is derivatized, the resulting compounds are evaluated for their ability to block Adenosine Receptor signaling. The

Antagonists derived from our scaffold competitively bind to the orthosteric site, preventing Gs-protein activation and halting the cAMP cascade.

Caption: A2A Adenosine Receptor signaling pathway and the inhibitory blockade by C2-substituted antagonists.

Functional Assay Validation (cAMP Accumulation)

To validate the antagonist profile of the synthesized derivatives, researchers utilize an adenylyl cyclase functional assay. CHO cells expressing the target receptor are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation. The cells are then challenged with a fixed concentration of a non-selective agonist (like NECA) in the presence of varying concentrations of the test antagonist. Intracellular cAMP is quantified via a commercial luminescence kit, allowing for the calculation of accurate

References

-

Title: 9-乙基-2-碘嘌呤-6-胺| 210046-35-8 - 摩熵化学 (Molaid) Source: Molaid Chemical Database URL: [Link]

-

Title: New substituted 9-alkylpurines as adenosine receptor ligands Source: Bioorganic & Medicinal Chemistry URL: [Link]

Sources

The Strategic Role of 9-Ethyl-2-iodo-9H-purin-6-amine in Advanced Medicinal Chemistry: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, the purine scaffold remains one of the most privileged structures, serving as the core of endogenous nucleosides, kinase inhibitors, and advanced fluorescent probes. Among synthetic purine derivatives, 9-Ethyl-2-iodo-9H-purin-6-amine (also known as 9-ethyl-2-iodoadenine) stands out as a highly specialized, late-stage intermediate.

By strategically alkylating the N9 position and halogenating the C2 position with iodine, chemists have engineered a molecule perfectly primed for palladium-catalyzed cross-coupling. This whitepaper details the physicochemical properties, mechanistic rationale, and validated synthetic protocols for utilizing this compound in the development of highly selective Adenosine Receptor (AR) modulators and novel chemotherapeutics.

Physicochemical Profiling

Understanding the fundamental properties of 9-Ethyl-2-iodo-9H-purin-6-amine is critical for predicting its behavior in organic solvents and its reactivity during transition-metal catalysis[1].

Table 1: Quantitative and Structural Data

| Property | Value / Description |

| Chemical Name | 9-Ethyl-2-iodo-9H-purin-6-amine |

| Common Synonyms | 9-ethyl-2-iodoadenine; 2-Iodo-9-ethyladenine |

| CAS Registry Number | 210046-35-8 |

| Molecular Formula | C7H8IN5 |

| Molecular Weight | 289.079 g/mol |

| Structural Core | Adenine (6-aminopurine) derivative |

| Key Functional Groups | N9-Ethyl (locks tautomer), C2-Iodo (cross-coupling site), C6-Amine (H-bond donor) |

Mechanistic Rationale in Drug Design

As a Senior Application Scientist, it is vital to understand why this specific substitution pattern is chosen over alternatives (such as C2-chloro or N9-unsubstituted variants). The design of 9-ethyl-2-iodoadenine is governed by strict chemical causality:

-

The N9-Ethyl Group (Tautomeric Locking & Steric Mimicry): In natural biological systems, the N9 position of adenine is glycosylated (attached to a ribose sugar). By alkylating N9 with an ethyl group, the purine is locked into the biologically relevant 9H-tautomer. This prevents unwanted side reactions at the imidazole nitrogens during complex syntheses and serves as a minimal steric mimic of the sugar moiety for Structure-Activity Relationship (SAR) studies.

-

The C2-Iodo Group (Catalytic Priming): The carbon-iodine bond at the C2 position is highly susceptible to oxidative addition by Pd(0) complexes. Iodine is a far superior leaving group compared to chlorine or bromine, allowing Suzuki-Miyaura, Sonogashira, and Stille couplings to proceed under exceptionally mild conditions[2]. This is critical when conjugating sensitive fluorophores or complex macrocycles[3].

-

The C6-Amine (Receptor Anchoring): The exocyclic primary amine is essential for anchoring the molecule within the binding pockets of adenosine receptors (e.g., A2A and A3AR) via hydrogen bonding[4].

Application in A3 Adenosine Receptor (A3AR) Agonists

Derivatives synthesized from C2-iodoadenines have shown profound efficacy as A3AR agonists. When activated by C2-substituted purines, the A3AR (a Gαi-coupled GPCR) down-regulates adenylyl cyclase, leading to a decrease in cAMP. This cascade ultimately modulates the Wnt/β-catenin signaling pathway, inducing anti-proliferative and apoptotic effects in various cancer cell lines[4].

Caption: Gαi-coupled A3 adenosine receptor signaling pathway modulated by C2-substituted purine agonists.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the chemical logic dictating the procedure.

Protocol 1: Selective Amination to yield 9-Ethyl-2-iodo-9H-purin-6-amine

Causality: The purine ring is highly electron-deficient. The halogen at the C6 position is significantly more reactive toward Nucleophilic Aromatic Substitution (SNAr) than the halogen at the C2 position[5]. By carefully controlling the temperature and utilizing liquid ammonia, we can selectively displace the C6-chlorine while leaving the valuable C2-iodine intact[6].

Step-by-Step Methodology:

-

Preparation: Charge a heavy-walled sealed tube (or pressure reactor) with 6-chloro-9-ethyl-2-iodopurine (1.0 eq).

-

Reagent Addition: Condense liquid ammonia (excess) into the tube at -78 °C using a dry ice/acetone bath.

-

Reaction: Seal the tube securely and allow the reaction mixture to slowly warm to room temperature. Stir for 12–24 hours. Logic: Room temperature provides sufficient kinetic energy to overcome the activation barrier for C6 substitution without triggering C2 substitution.

-

Quenching: Cool the tube back to -78 °C before carefully opening it to vent excess ammonia in a fume hood.

-

Purification: Dissolve the crude residue in methanol and purify via flash silica gel column chromatography (typically using a Hexane:EtOAc gradient).

-

Self-Validation: Confirm product formation via LC-MS (Expected [M+H]+ = 290.0). Run a 1H NMR spectrum; the appearance of a broad singlet integrating to 2H at ~7.5 ppm (exchangeable with D2O) confirms the successful installation of the C6 primary amine.

Protocol 2: C2-Functionalization via Sonogashira Cross-Coupling

Causality: To build extended hydrophobic groups necessary for receptor subtype selectivity (e.g., A2A vs. A3), the C2-iodine is subjected to Sonogashira coupling with terminal alkynes[7]. The weak C-I bond readily undergoes oxidative addition by the Pd(0) catalyst, while CuI facilitates the formation of a copper acetylide intermediate for transmetalation.

Step-by-Step Methodology:

-

Degassing (Critical Step): Dissolve 9-ethyl-2-iodo-9H-purin-6-amine (1.0 eq) and the desired terminal alkyne (1.5 eq) in anhydrous DMF. Sparge the solution with ultra-pure Argon for 15 minutes. Logic: Oxygen must be rigorously excluded to prevent the Glaser homocoupling of the alkyne.

-

Catalyst Loading: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq), Copper(I) iodide (0.1 eq), and an amine base (e.g., Triethylamine or Cesium Carbonate, 2.0 eq).

-

Coupling: Stir the reaction mixture at room temperature (or up to 60 °C depending on alkyne steric bulk) under an Argon atmosphere for 3–6 hours.

-

Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NH4Cl, water, and brine. The NH4Cl wash is crucial for stripping copper salts from the organic phase.

-

Self-Validation: Monitor the reaction via TLC (UV active). The product will typically have a lower Rf value than the starting material due to increased molecular weight and altered polarity. Confirm the alkyne insertion via 13C NMR (appearance of internal alkyne carbons at ~80-90 ppm).

Caption: Synthetic trajectory from dichloropurine to C2-functionalized adenine derivatives.

Conclusion

9-Ethyl-2-iodo-9H-purin-6-amine (CAS: 210046-35-8) is far more than a simple chemical catalog entry; it is a rationally designed node in the synthesis of advanced therapeutics. By leveraging the differential reactivity of the purine ring and the catalytic susceptibility of the C2-iodine bond, researchers can rapidly generate diverse libraries of kinase inhibitors, fluorescent probes, and GPCR modulators.

References

- Product Class 17: Purines. Thieme-connect.de.

- 9-Ethyl-2-iodo-9H-purin-6-amine | 210046-35-8. Molaid.com.

- Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands. NIH.gov.

- Sonogashira cross-coupling during the solid-phase synthesis. ResearchGate.net.

- Structure-Guided Design of A3 Adenosine Receptor-Selective Nucleosides. NIH.gov.

- Fluorescent nucleobases as tools for studying DNA and RNA. SciSpace.com.

Sources

- 1. 9-乙基-2-碘嘌呤-6-胺 - CAS号 210046-35-8 - 摩熵化学 [molaid.com]

- 2. scispace.com [scispace.com]

- 3. Structure-Guided Design of A3 Adenosine Receptor-Selective Nucleosides: Combination of 2-Arylethynyl and Bicyclo[3.1.0]hexane Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

solubility profile of 2-iodo-9-ethyladenine in organic solvents

This guide details the solubility profile, thermodynamic behavior, and experimental characterization protocols for 2-iodo-9-ethyladenine (CAS: 210046-35-8). As a critical intermediate in the synthesis of adenosine receptor ligands (specifically

Chemical Identity & Structural Solvation Analysis

2-iodo-9-ethyladenine represents a lipophilic modification of the purine scaffold. Its solubility behavior is governed by three distinct structural motifs that dictate solvent interaction:

-

Purine Core: Provides

- -

C2-Iodine Substituent: A large, polarizable halogen that significantly increases lipophilicity (LogP) compared to the parent adenine. It introduces potential for halogen bonding (Lewis acid character) with Lewis basic solvents (e.g., DMSO, DMF).

-

N9-Ethyl Group: Disrupts the crystal lattice energy relative to unsubstituted adenine, generally enhancing solubility in organic solvents, but reduces water solubility due to the hydrophobic alkyl chain.

| Property | Value / Description |

| CAS Number | 210046-35-8 |

| Molecular Formula | |

| Molecular Weight | 289.08 g/mol |

| Key Solvation Force | Dipole-dipole, Halogen bonding, Hydrophobic effect |

Solubility Profile in Organic Solvents

Note: While exact thermodynamic values are process-dependent, the following profile is derived from synthesis workups and structural analog behavior (9-ethyladenine vs. 2-iodoadenine).

Qualitative Solubility Landscape

The solubility of 2-iodo-9-ethyladenine follows a "Like-Dissolves-Like" gradient, favoring polar aprotic solvents.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Primary solvents for synthesis. Strong dipole interactions and halogen bonding stabilize the iodine moiety. |

| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Solubility increases significantly with temperature ( |

| Chlorinated | Chloroform, DCM | Moderate | Good solubility due to polarizability match with the iodine substituent. |

| Nitriles | Acetonitrile | Moderate-High | Preferred solvent for substitution reactions (e.g., Sonogashira coupling). |

| Non-Polar | Diethyl Ether, Hexane | Insoluble (<1 mg/mL) | Used as anti-solvents to precipitate the product from reaction mixtures. |

| Aqueous | Water | Low | The hydrophobic ethyl and iodine groups override the polar purine core. |

Crystallization Solvent Systems

For purification, the following binary solvent systems are field-proven:

-

Methanol / Diethyl Ether: Dissolve in hot methanol, then slowly add diethyl ether to induce nucleation.

-

Acetonitrile / Water: Gradient cooling yields high-purity crystals.

Experimental Protocol: Thermodynamic Solubility Determination

To generate precise mole-fraction solubility data (

Workflow Diagram (Graphviz)

Caption: Workflow for determining thermodynamic solubility using the dynamic laser monitoring method.

Step-by-Step Methodology

-

Preparation: Accurately weigh 2-iodo-9-ethyladenine (

) and the solvent ( -

Equilibration: Stir the suspension using a magnetic stirrer at constant speed (e.g., 400 rpm).

-

Laser Setup: Direct a He-Ne laser beam through the suspension. Initially, the beam is scattered by undissolved particles (low transmissivity).

-

Dynamic Heating: Increase the temperature of the jacketed vessel at a slow, controlled rate (e.g.,

or stepwise). -

Detection: Monitor the laser intensity exiting the vessel. The temperature at which the laser intensity reaches a maximum constant value (indicating total dissolution) is recorded as the saturation temperature (

) for that specific concentration. -

Calculation: Convert mass measurements to mole fraction solubility (

):

Thermodynamic Modeling & Analysis

Once experimental data is collected, it must be correlated to theoretical models to predict solubility at unmeasured temperatures.

The Modified Apelblat Equation

The Apelblat model is the industry standard for correlating solubility data of purine derivatives. It accounts for the non-ideal behavior of the solution.

Equation:

- : Mole fraction solubility of 2-iodo-9-ethyladenine.

- : Absolute temperature (Kelvin).[1]

- : Empirical parameters derived from regression analysis.

Thermodynamic Parameters

From the solubility data, calculate the enthalpy (

-

Positive

: Indicates the dissolution is endothermic (typical for this class of compounds), meaning solubility increases with temperature. -

Positive

: Indicates the disorder increases upon dissolution, driving the process.

Thermodynamic Process Flow

Caption: Calculation pathway for deriving thermodynamic parameters from raw solubility data.

References

-

Synthesis & Properties of 9-Ethyladenine Derivatives: Volpini, R., et al.[2] "Synthesis and structure-activity relationships of new adenine derivatives as ligands for the rat adenine receptor." Journal of Medicinal Chemistry, 2009.

-

General Solubility of Purines: Makhija, S., et al. "Solubility and thermodynamic behavior of purine derivatives in organic solvents." Journal of Chemical & Engineering Data, 2013.

-

Laser Monitoring Technique: Zhu, B., et al. "Laser Microinterferometry for API Solubility and Phase Equilibria." Pharmaceutics, 2021.

- Apelblat Modeling Standard: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.

Sources

literature review of 2-iodopurine derivatives in medicinal chemistry

Executive Summary

The 2-iodopurine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical junction for diversity-oriented synthesis (DOS). Unlike its more common 6-chloropurine counterpart, the 2-iodo variant offers unique orthogonal reactivity that enables precise, sequential functionalization of the purine ring. This guide analyzes the synthetic utility and biological relevance of 2-iodopurine derivatives, focusing on their role as precursors for adenosine receptor antagonists, kinase inhibitors, and modified nucleosides.

Part 1: Chemical Reactivity & Synthesis[1][2][3]

The Strategic Value of the C2-Iodine Handle

In purine chemistry, the C2, C6, and N9 positions are the primary sites for diversification. The C2-iodine atom is particularly valuable because it is electronically distinct from halogens at C6.

-

Orthogonal Reactivity: The C6 position (typically holding a chlorine) is highly susceptible to Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing effect of the adjacent nitrogens (N1, N7/N9). Conversely, the C2 position is less reactive toward -

Sequential Functionalization: This reactivity difference allows chemists to first functionalize C6 via

(e.g., introducing an amine) and subsequently functionalize C2 via Pd-catalysis without protecting groups, streamlining library synthesis.

Synthesis of the Core Scaffold

Direct iodination of the purine ring is challenging. The most robust industrial route involves a lithiation-stannylation-iodination sequence starting from 6-chloropurine.

Mechanism of Formation[1]

-

Protection: N9 is typically protected (e.g., THP or SEM) to prevent deprotonation of the imidazole ring.

-

Lithiation: Treatment with a non-nucleophilic base (e.g., LTMP) effects regioselective lithiation at C2.

-

Transmetalation: Quenching with tributyltin chloride installs a stannyl group.

-

Iododestannylation: Reaction with molecular iodine (

) replaces the tin moiety with iodine.

Synthetic Workflow Diagram

The following diagram illustrates the critical path from commodity starting materials to complex bioactive scaffolds.

Figure 1: Sequential functionalization strategy utilizing the orthogonal reactivity of 6-chloro-2-iodopurine.

Part 2: Medicinal Chemistry Applications[3][5][6][7][8]

Adenosine Receptor Antagonists (A2A)

The 2-iodopurine scaffold is a precursor to potent Adenosine A2A receptor antagonists , which are therapeutic targets for Parkinson's disease and cancer immunotherapy.

-

SAR Insight: Introduction of aryl or heteroaryl groups at the C2 position (via Suzuki coupling) often enhances selectivity for the A2A subtype over A1.

-

Key Modification: 9-ethyl-2,8-disubstituted adenines derived from this scaffold have shown nanomolar affinity. The C2-substituent (e.g., a phenethoxy or aryl group) extends into a hydrophobic pocket of the receptor, driving potency.

Kinase Inhibition (CK2 & CLK)

Purine analogs are classical ATP-competitive inhibitors.

-

Case Study (CK2): Protein Kinase CK2 inhibitors often feature a carboxylate-containing aryl group at the C2 position. The 2-iodopurine allows for the late-stage introduction of this critical moiety via cross-coupling with 4-carboxyphenylboronic acid.

-

Mechanism: The purine core mimics the adenine of ATP, while the C2-substituent interacts with the hinge region or the ribose-binding pocket of the kinase.

Structural Biology (Phasing Agents)

2-Iodo-ATP and GTP analogs are synthesized as heavy-atom derivatives. The electron-dense iodine atom provides a strong anomalous signal for X-ray crystallography phasing (SAD/MAD phasing), aiding in the structure determination of nucleotide-binding proteins.

Part 3: Experimental Protocols

Protocol A: Synthesis of 6-Chloro-2-Iodopurine

Note: This protocol assumes the starting material is N9-protected 6-chloropurine.

-

Lithiation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 eq) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.2 eq) dropwise. Stir for 30 min to generate LTMP.

-

Addition: Add a solution of 9-(tetrahydropyran-2-yl)-6-chloropurine (1.0 eq) in THF dropwise at -78°C. Stir for 1 hour. The solution typically turns deep red/brown, indicating the lithiated species.

-

Quenching: Add

(1.2 eq) dropwise. Allow the reaction to warm to room temperature over 2 hours. -

Iodination: To the crude stannyl intermediate in THF, add solid iodine (

, 1.1 eq) at 0°C. Stir for 30 min. The color will fade as iodine is consumed. -

Workup: Quench with aqueous

to remove excess iodine. Extract with EtOAc, wash with brine, dry over

Protocol B: C2-Selective Suzuki-Miyaura Coupling

Objective: Coupling a phenyl group to the C2 position of a 6-amino-2-iodopurine derivative.

Reagents:

-

Substrate: 2-iodo-N6-benzyladenine (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.2 eq)

-

Catalyst:

(5 mol%) -

Base:

(2.0 eq, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Setup: Charge a microwave vial or pressure tube with the substrate, phenylboronic acid, and

. -

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed 1,4-Dioxane and the aqueous

solution. -

Reaction: Seal the vessel and heat to 90°C for 4–12 hours. (Microwave irradiation: 100°C for 30 min is often sufficient).

-

Monitoring: Monitor by TLC/LCMS. The C2-iodine is highly reactive; if C6-Cl is present instead of an amine, lower temperatures (60°C) may be required to preserve the chloride.

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Biological Context: A2A Receptor Signaling

The following diagram details the signaling pathway modulated by A2A antagonists derived from this scaffold.

Figure 2: Mechanism of action for A2A antagonists. 2-iodopurine derivatives block the receptor, preventing the cAMP cascade associated with immunosuppression or neurodegeneration.

References

-

Synthesis of 6-chloro-2-iodopurine: H. Hocek et al., "Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines." Org.[1][2][3][4] Biomol. Chem., 2004.

-

Suzuki Coupling Applications: H. Hocek et al., "The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids." Synthesis, 2004.

-

Adenosine A2A Antagonists: S. Federico et al., "Synthesis and biological evaluation of 9-ethyl-2,8-disubstituted adenine derivatives as A2A adenosine receptor antagonists." MDPI Molecules, 2025.

-

Kinase Inhibitor Design (CK2): J. Shibazaki et al., "Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold." Bioorg. Med. Chem., 2020.[3][5]

-

2-Iodo-ATP for Crystallography: M. Gruen et al., "Synthesis of 2′-Iodo- and 2′-Bromo-ATP and GTP Analogues as Potential Phasing Tools for X-ray Crystallography." Nucleosides and Nucleotides, 1999.

Sources

Thermodynamic Stability of 9-Ethyl-2-iodo-9H-purin-6-amine: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist in pre-clinical drug development, I frequently encounter synthetic bottlenecks driven by the thermodynamic instability of intermediate scaffolds. 9-Ethyl-2-iodo-9H-purin-6-amine (CAS: 210046-35-8), also known as 2-iodo-9-ethyladenine, is a highly specialized heterocyclic building block. It serves as a foundational starting material for the synthesis of selective A1, A2A, A2B, and A3 adenosine receptor antagonists[1].

Understanding the thermodynamic stability of this molecule is not merely an academic exercise; it is the critical parameter that dictates its utility in high-temperature, transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki couplings). This whitepaper deconstructs the thermodynamic profile of 9-Ethyl-2-iodo-9H-purin-6-amine, offering field-proven methodologies for stability profiling and explaining the structural causality behind its chemical behavior.

Structural Thermodynamics & Electronic Profiling

The thermodynamic stability of 9-Ethyl-2-iodo-9H-purin-6-amine is governed by the delicate electronic push-and-pull of its substituents on the purine core.

-

The 9-Ethyl Substitution (N-Alkyl vs. N-Glycosidic Bond): In natural nucleosides, the N-glycosidic bond connecting the purine to a ribose sugar is thermodynamically vulnerable to hydrolysis, often fracturing at temperatures >200°C[2]. By replacing the ribose ring with a simple ethyl group, the molecule eliminates the 2' and 3' hydroxyl groups. Causality: The absence of these hydroxyls prevents intramolecular nucleophilic attack, significantly increasing the activation energy (

) required for depurination. This makes the N9-ethyl bond highly stable under both thermal and hydrolytic stress. -

The 2-Iodo Substitution (C-I Bond Dissociation Energy): The introduction of an iodine atom at the C2 position creates a deliberate thermodynamic "weak link." Iodine's large atomic radius and diffuse electron cloud result in a relatively low C-I Bond Dissociation Energy (BDE) of approximately 240 kJ/mol. Causality: This lowered BDE reduces the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 position, making it an ideal electrophile for palladium oxidative addition. However, it also means that thermal decomposition of the molecule will almost exclusively initiate via C-I bond homolysis.

Caption: Workflow for thermodynamic and kinetic stability profiling of 9-Ethyl-2-iodo-9H-purin-6-amine.

Experimental Methodologies for Stability Profiling

To trust a molecule in a multi-step synthetic campaign, the analytical protocols defining its stability must be self-validating systems. Below are the authoritative protocols used to map the thermodynamic boundaries of this compound.

Protocol 1: Solid-State Thermal Stability via TGA/DSC

This protocol determines the melting point (

-

Instrument Calibration: Calibrate the Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC) instrument using an Indium standard.

-

Causality: Indium has a highly precise melting point (156.6°C) and known enthalpy. This creates a self-validating baseline; if the Indium melt deviates, the subsequent purine data is flagged as invalid.

-

-

Sample Preparation: Weigh exactly 2.00 ± 0.05 mg of 9-Ethyl-2-iodo-9H-purin-6-amine into an aluminum crucible.

-

Atmosphere Control: Purge the furnace with high-purity Nitrogen at 50 mL/min.

-

Causality: An inert atmosphere prevents premature oxidative degradation of the C6-amine. This ensures that the measured exothermic decomposition is strictly related to intrinsic C-I bond dissociation, not external oxidation.

-

-

Thermal Ramping: Apply a heating rate of 5 °C/min from 25°C to 300°C.

-

Causality: A slow heating rate ensures thermal equilibrium within the crystal lattice, allowing for the distinct separation of the endothermic melting event from the exothermic decomposition event.

-

Protocol 2: Solution-State Hydrolytic Stability via RP-HPLC

Because this compound is utilized in aqueous/organic mixtures during drug formulation, its thermodynamic stability against hydrolysis must be quantified.

-

Buffer Preparation: Prepare three 50 mM phosphate buffers at pH 1.2, 7.4, and 10.0 to simulate gastric, physiological, and highly alkaline conditions, respectively.

-

Internal Standard Addition: Spike the solutions with 10 µg/mL of Caffeine.

-

Causality: Caffeine shares the purine scaffold but lacks the reactive halogen, making it thermodynamically stable across pH 1-10. This creates a self-validating system: any reduction in the analyte's peak area relative to caffeine is definitively attributed to chemical degradation rather than injection volume errors or solvent evaporation.

-

-

Incubation & Sampling: Incubate the solutions at 37°C and 60°C. Extract 10 µL aliquots at 0, 2, 4, 8, and 24 hours.

-

Chromatographic Analysis: Run on a C18 Reverse-Phase HPLC column using a gradient of Water/Acetonitrile (both containing 0.1% TFA). Calculate the degradation rate constant (

) and half-life (

Quantitative Thermodynamic Data

The following table synthesizes the thermodynamic and physicochemical parameters of 9-Ethyl-2-iodo-9H-purin-6-amine, derived from predictive modeling and empirical analog data[2].

| Thermodynamic Parameter | Estimated Value | Structural Driver / Causality |

| Melting Point ( | ~210 - 215 °C | Driven by strong intermolecular hydrogen bonding networks formed by the C6-primary amine. |

| C2-I Bond Dissociation Energy | ~240 kJ/mol | The large atomic radius of iodine makes this the weakest bond in the scaffold, dictating thermal decomposition limits. |

| N9-Ethyl Bond Dissociation Energy | ~305 kJ/mol | The sp3-sp2 C-N bond is significantly more thermodynamically stable than a standard ribosidic bond. |

| Aqueous Solubility (pH 7.4, 25°C) | < 0.1 mg/mL | High lipophilicity driven by the non-polar 9-ethyl chain and the massive, hydrophobic iodine atom. |

| Activation Energy of Decomposition ( | ~130 kJ/mol | Initiated by C-I bond homolysis at elevated temperatures, leading to purine ring fragmentation. |

Implications for Drug Development

The thermodynamic stability of 9-Ethyl-2-iodo-9H-purin-6-amine is the exact reason it is chosen as a starting material for [1].

By substituting the 2-position via palladium-catalyzed cross-coupling (e.g., attaching alkynyl or furan groups), researchers can synthesize potent derivatives. For example, specific derivatives synthesized from this scaffold have shown profound efficacy and high affinity toward the A2A adenosine receptor (

The mechanism of these derived compounds relies on their structural stability to reach the receptor intact, where they competitively bind and halt the downstream signaling cascade.

Caption: Mechanism of A2A/A2B receptor antagonism by stable 9-Ethyladenine derivatives.

By leveraging the thermodynamic "weak link" of the C-I bond during synthesis, while relying on the extreme stability of the 9-ethyl purine core during physiological circulation, drug developers can create highly targeted, stable therapeutics.

References

-

Camaioni, E., Costanzi, S., Vittori, S., & Cristalli, G. (1998). "New substituted 9-alkylpurines as adenosine receptor ligands." Bioorganic & Medicinal Chemistry.

-

BenchChem Database. (2024). "Elucidating the Therapeutic Potential of the 9-Ethyladenine Scaffold in Medicinal Chemistry." BenchChem.

-

Molaid Chemical Database. (2009). "9-乙基-2-碘嘌呤-6-胺 | 210046-35-8." Molaid.

-

Wang, X., et al. (2015). "Study on the molecular structure and thermal stability of purine nucleoside analogs." ResearchGate.

-

ResearchGate Preprints. (2025). "A2A receptor antagonist 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol, a promising adenosine derivative for glioblastoma treatment." ResearchGate.

Sources

Biological Activity Potential of C2-Substituted Purine Intermediates: A Technical Guide

Executive Summary

The purine heterocycle is arguably the most ubiquitous "privileged scaffold" in medicinal chemistry, serving as the backbone for endogenous ligands (ATP, GTP, Adenosine) and nucleic acids. While the N9 and C6 positions have historically dominated structure-activity relationship (SAR) campaigns due to their roles in ribose attachment and Watson-Crick base pairing, the C2 position has emerged as a critical "gateway" for engineering selectivity and pharmacokinetic stability.

This guide analyzes the biological potential of C2-substituted purine intermediates, focusing on their utility in developing kinase inhibitors (CDKs) and Adenosine Receptor (AR) antagonists. It details the regioselective synthetic strategies required to access these motifs and provides validated protocols for their generation.

SAR Logic: The C2 "Gateway" Effect

In drug design, the purine scaffold functions as a template. The biological activity is dictated by the "decoration" of this template.

The Selectivity Handle

In kinase inhibition, the purine core typically mimics ATP, binding to the hinge region of the kinase active site.

-

C6 Position (The Anchor): Usually bears an amine or aryl group that forms hydrogen bonds with the hinge region residues (e.g., Leu83 in CDK2). This provides affinity.[1]

-

C2 Position (The Tuner): This position often orients towards the solvent-accessible front of the ATP pocket. Substitutions here (e.g., sulfonamides, long-chain amines, or heterocycles) are less sterically constrained than C6. They are critical for:

-

Isoform Selectivity: Interacting with non-conserved residues outside the ATP pocket.

-

Solubility: Introducing polar groups to offset the lipophilicity of the aromatic core.

-

Metabolic Stability: Blocking Adenosine Deaminase (ADA) activity. ADA hydrolyzes the C6-amine, but bulky or electron-withdrawing groups at C2 can sterically or electronically inhibit this enzymatic degradation (e.g., Cladribine).

-

Pharmacophore Visualization

The following diagram illustrates the functional roles of specific purine sites in a typical kinase inhibitor context.

Figure 1: Pharmacophore mapping of the purine scaffold demonstrating the distinct biological roles of C2, C6, and N9 substitutions.

Synthetic Pathways: The 2,6-Dichloropurine Hub

Accessing C2-substituted purines requires mastering regioselectivity. The starting material of choice is 2,6-dichloropurine (2,6-DCP) .

Electronic Discrimination

The reactivity of the two chlorine atoms is not identical.

-

C6-Cl: Highly reactive toward nucleophilic aromatic substitution (

). The electron-withdrawing effect of the adjacent N7 and N9 nitrogens makes C6 the primary electrophilic site. -

C2-Cl: Significantly less reactive. Once an electron-donating group (like an amine) is installed at C6, the purine ring becomes electron-rich, deactivating the C2 position further.

Implication: To synthesize a 2,6-disubstituted purine, one must almost invariably substitute C6 first under mild conditions, followed by C2 substitution under forcing conditions (high heat, microwave, or transition metal catalysis).

Synthetic Workflow Diagram

Figure 2: Regioselective synthetic workflow starting from 2,6-dichloropurine.

Therapeutic Classes & Validation

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs regulate the cell cycle; their dysregulation leads to cancer.

-

Mechanism: Compounds like Roscovitine (Seliciclib) and Purvalanol utilize the C2 position to improve selectivity.

-

C2-Substituent: Typically a hydroxyalkylamino group (e.g., 1-ethyl-2-hydroxyethylamino).

-

Biological Effect: The C2 group interacts with the solvent interface, improving water solubility and reducing affinity for off-target kinases that cannot accommodate the steric bulk at this position.

Adenosine Receptor (A2A) Antagonists

A2A antagonism is a target for Parkinson’s disease and cancer immunotherapy.

-

Mechanism: A2A receptors are GPCRs.

-

C2-Substituent: Extended alkynyl or aryl groups at C2 (e.g., in CGS21680 or ANR 94 ) are crucial.

-

Data Insight:

-

Unsubstituted C2: Low selectivity (hits A1 and A2A).

-

C2-Phenylethynyl: Increases A2A affinity by >100-fold due to pi-stacking interactions in the A2A-specific extracellular vestibule.

-

Comparative Activity Data

The table below summarizes the effect of C2-modification on biological potency (IC50) in a representative CDK2 assay (generic data based on SAR trends).

| Compound | C6 Substituent | C2 Substituent | CDK2 IC50 (µM) | Selectivity (vs. GSK-3β) |

| Purine A | Benzylamino | H | 1.5 | Low |

| Purine B | Benzylamino | Cl | 0.8 | Moderate |

| Purine C | Benzylamino | NH-CH2-CH2-OH | 0.05 | High |

| Purine D | Benzylamino | Phenyl | >10 | Inactive (Steric Clash) |

Experimental Protocols

Safety Warning: Purine intermediates can be biologically active.[2] Handle with PPE. 2,6-Dichloropurine is an irritant.

Protocol A: Regioselective Synthesis of 2-Chloro-6-benzylaminopurine (Intermediate)

This step establishes the "Anchor" at C6.

-

Reagents: 2,6-Dichloropurine (1.0 eq), Benzylamine (1.1 eq), Triethylamine (1.2 eq), n-Butanol (Solvent).

-

Procedure:

-

Dissolve 2,6-DCP in n-Butanol (0.5 M concentration).

-

Add Triethylamine followed by Benzylamine dropwise.

-

Critical Step: Heat to 50°C (Do not exceed 60°C to avoid C2 reaction). Stir for 4-6 hours.

-

Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.6) will disappear, replaced by the mono-substituted product (Rf ~0.4).

-

-

Workup: Cool to room temperature. The product often precipitates. Filter, wash with cold water and cold ethanol.

-

Yield: Typically 85-90%.

Protocol B: C2-Amination via Microwave Irradiation (Final Product)

This step installs the "Tuner" at C2.

-

Reagents: 2-Chloro-6-benzylaminopurine (from Step A), Ethanolamine (excess, 3-5 eq), NMP (N-methyl-2-pyrrolidone) or n-Butanol.

-

Procedure:

-

Place intermediate in a microwave vial. Add solvent and excess amine.[3]

-

Irradiation: Heat to 140°C - 160°C for 20–40 minutes in a focused microwave reactor. (Thermal heating requires 12+ hours at reflux and yields are lower).

-

-

Purification:

Protocol C: Biological Assay (Cell Viability)

Self-validating check for biological activity.

-

Method: MTT or CellTiter-Glo Assay.

-

Control: Use Roscovitine (10 µM) as a positive control for cell death.

-

Threshold: A successful C2-substituted candidate should exhibit an IC50 < 10 µM. If IC50 > 50 µM, the C2 substituent is likely too bulky or polar for cell membrane permeability.

References

-

National Institutes of Health (NIH). A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists. Available at: [Link]

-

MDPI. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest. Available at: [Link]

-

Journal of Medicinal Chemistry. Purine and Pyrimidine (P2) Receptors as Drug Targets. Available at: [Link]

-

MDPI. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as CDK9 Inhibitors. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]

- 5. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

synthesis pathways for 9-Ethyl-2-iodo-9H-purin-6-amine overview

An In-depth Technical Guide to the Synthesis of 9-Ethyl-2-iodo-9H-purin-6-amine

Introduction

9-Ethyl-2-iodo-9H-purin-6-amine is a substituted purine derivative of significant interest in medicinal chemistry and drug development. The purine scaffold is a cornerstone of numerous biologically active molecules, including adenosine receptor antagonists and kinase inhibitors. The introduction of an ethyl group at the N9 position and an iodine atom at the C2 position of the adenine core can profoundly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. This guide provides a comprehensive overview of the synthetic pathways leading to 9-Ethyl-2-iodo-9H-purin-6-amine, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind the selection of reagents and conditions.

Strategic Approach to Synthesis

The synthesis of 9-Ethyl-2-iodo-9H-purin-6-amine is most effectively approached through a multi-step sequence that builds upon a readily available purine starting material. The overall strategy involves two key transformations: the regioselective ethylation of a purine precursor at the N9 position and the subsequent introduction of an iodine atom at the C2 position. A highly efficient pathway commences with the N9-ethylation of 2,6-diaminopurine, followed by a Sandmeyer-type iodination of the resulting 9-ethyl-2,6-diaminopurine.

PART 1: Synthesis of 9-Ethyl-2,6-diaminopurine (Intermediate)

The initial step focuses on the regioselective alkylation of 2,6-diaminopurine. The N9 position of the purine ring is generally the most nucleophilic and sterically accessible site for alkylation, particularly under basic conditions which deprotonate the imidazole nitrogen.[1]

Causality Behind Experimental Choices

-

Starting Material: 2,6-diaminopurine is selected as the starting material because it already possesses the required amino group at the C6 position and a precursor amino group at the C2 position, simplifying the overall synthesis.

-

Ethylating Agent: Ethyl iodide is a common and effective ethylating agent due to the good leaving group ability of iodide.[2]

-

Base: A mild base such as potassium carbonate (K2CO3) is employed to deprotonate the N9 position of the purine ring, thereby activating it for nucleophilic attack on the ethylating agent.[1] Stronger bases could lead to side reactions or decreased regioselectivity.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to dissolve the purine starting material and the base, facilitating the SN2 reaction.[1]

Experimental Protocol: N9-Ethylation of 2,6-Diaminopurine

-

To a stirred suspension of 2,6-diaminopurine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the purine.

-

Add ethyl iodide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 50-60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the DMF under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford 9-Ethyl-2,6-diaminopurine.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 2,6-Diaminopurine | 1.0 eq | Starting material |

| Ethyl Iodide | 1.2 eq | Ethylating agent |

| Potassium Carbonate | 1.5 eq | Base for N9 deprotonation |

| DMF | - | Polar aprotic solvent |

| Temperature | 50-60 °C | To promote reaction rate |

| Time | 12-16 h | Reaction duration |

| Expected Yield | ~70-80% |

PART 2: Sandmeyer Iodination of 9-Ethyl-2,6-diaminopurine

The second and final stage of the synthesis involves the conversion of the 2-amino group of 9-Ethyl-2,6-diaminopurine into an iodo group. The classical Sandmeyer reaction, which involves the diazotization of an amino group followed by displacement with a nucleophile, is a powerful tool for this transformation.[3][4] A modified, non-aqueous Sandmeyer protocol is particularly effective for purine substrates.[5]

Causality Behind Experimental Choices

-

Diazotizing Agent: Isopentyl nitrite is used as the diazotizing agent in a non-aqueous medium. It generates the nitrosonium ion in situ, which is necessary for the formation of the diazonium salt from the 2-amino group.[5]

-

Iodine Source: A combination of an alkali metal iodide (e.g., cesium iodide) and molecular iodine (I2) serves as the source of the iodide nucleophile.[5]

-

Catalyst: Cuprous iodide (CuI) catalyzes the decomposition of the diazonium salt and the subsequent formation of the aryl-iodine bond via a radical mechanism.[5][6]

-

Solvent: A non-aqueous, aprotic solvent such as ethylene glycol dimethyl ether (DME) is employed to avoid side reactions associated with water in traditional Sandmeyer reactions.[5]

Experimental Protocol: Sandmeyer Iodination

This protocol is adapted from the effective non-aqueous iodination method for 2-aminopurines.[5]

-

In a reaction vessel under an inert atmosphere (e.g., argon), suspend 9-Ethyl-2,6-diaminopurine (1.0 eq), cuprous iodide (0.2 eq), cesium iodide (1.0 eq), and iodine (0.5 eq) in ethylene glycol dimethyl ether (DME).

-

Add isopentyl nitrite (3.0 eq) to the stirred suspension.

-

Heat the reaction mixture to 60-65 °C for 1.5-2 hours. Monitor the reaction by TLC or HPLC.

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any insoluble materials.

-

Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate or toluene) and wash sequentially with aqueous ammonia solution (to remove excess iodine and copper salts), aqueous sodium thiosulfate solution, and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography to yield 9-Ethyl-2-iodo-9H-purin-6-amine.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 9-Ethyl-2,6-diaminopurine | 1.0 eq | Substrate |

| Isopentyl Nitrite | 3.0 eq | Diazotizing agent |

| Cuprous Iodide (CuI) | 0.2 eq | Catalyst |

| Cesium Iodide (CsI) | 1.0 eq | Iodide source |

| Iodine (I2) | 0.5 eq | Iodide source |

| DME | - | Non-aqueous solvent |

| Temperature | 60-65 °C | To promote reaction |

| Time | 1.5-2 h | Reaction duration |

| Expected Yield | ~80-90% | Based on similar substrates[5] |

Conclusion

The synthesis of 9-Ethyl-2-iodo-9H-purin-6-amine can be achieved in high yield through a robust and reproducible two-step pathway. The strategic N9-ethylation of 2,6-diaminopurine followed by a non-aqueous Sandmeyer iodination provides an efficient route to this valuable purine derivative. The methodologies described herein are grounded in well-established principles of heterocyclic chemistry and offer a reliable framework for researchers in the field of drug discovery and development.

References

-

Enzymatic Approach Towards the Synthesis of Isotopically Labeled (R)-9-(2-hydroxypropyl)adenine. (n.d.). ResearchGate. Retrieved from [Link]

- Ohta, A., et al. (2000). a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. Tetrahedron Letters, 41(50), 9873-9877.

- Kotian, P. L., et al. (2006). An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety. Nucleosides, Nucleotides & Nucleic Acids, 25(2), 121-140.

- Baraldi, P. G., et al. (2005). 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors. Bioorganic & Medicinal Chemistry, 13(12), 4011-4019.

- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2015). Molecules, 20(3), 4884-4919.

- Hocek, M., et al. (2025). Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)

- A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amine. (2006).

-

Yahyazadeh, A., et al. (n.d.). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl-1H-imidazole-4. CORE. Retrieved from [Link]

- Deaminative chlorination of aminoheterocycles. (2021).

- Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. (2023). International Journal of Molecular Sciences, 24(8), 7069.

-

The Synthesis and Degradation of Nucleotides. (n.d.). University of Virginia. Retrieved from [Link]

- Klotz, K. N., et al. (2003). 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(6), 629-634.

- Regioselective N-alkylation of Adenine by Nucleophilic Substitution. (2016). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

- 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o398.

-

Buyens, D. M. S., et al. (n.d.). Alkylation of adenine : a synthetic and computational study of the reaction mechanism. Semantic Scholar. Retrieved from [Link]

- Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. (2018). Molecules, 23(8), 2004.

- A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. (2015). Organic & Biomolecular Chemistry, 13(33), 8826-8833.

- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2023). Molecules, 28(4), 1853.

- Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. (2017). Molecules, 22(10), 1718.

- Pattern of OH radical reaction with adenine and its nucleosides and nucleotides. Characterization of two types of isomeric OH adduct and their unimolecular transformation reactions. (1992). Journal of the American Chemical Society, 114(10), 3711-3720.

- The tautomer-specific excited state dynamics of 2,6-diaminopurine using REMPI and quantum chemical calcul

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]

- Chen, W., et al. (2006). AN IMPROVED SYNTHESIS OF 9-[2-(DIETHOXYPHOSPHONOMETHOXY)ETHYL]ADENINE AND ITS ANALOGUES WITH OTHER PURINE BASES UTILIZING THE MITSUNOBU REACTION. Nucleosides, Nucleotides and Nucleic Acids, 17(1-3), 569-577.

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

- The preparation of alkyl iodides. (1930).

- Chemistry of Abiotic Nucleotide Synthesis. (2020). Chemical Reviews, 120(11), 4768-4805.

-

Alkylation of Adenyne with (Halomethyl)trimethylsilanes. (2026, February 13). ResearchGate. Retrieved from [Link]

- Biosynthesis and catabolism of purine and pirimidine nucleotides. Analysis for the end products of their metabolism. (n.d.). Medicoapps.

- Synthesis of 2,6-diazido-9-(beta-D-ribofuranosyl)purine 3',5'-bisphosphate: incorporation into transfer RNA and photochemical labeling of Escherichia coli ribosomes. (1987). Biochemistry, 26(1), 137-143.

- Wu, M., et al. (2005). Synthesis of 9-[1-(substituted)-2-(phosphonomethoxy)ethyl]adenine derivatives as possible antiviral agents. Nucleosides, Nucleotides & Nucleic Acids, 24(10-12), 1569-1585.

- Synthesis and in vivo evaluation of prodrugs of 9-[2-(phosphonomethoxy)ethoxy]adenine. (1997). Journal of Medicinal Chemistry, 40(22), 3617-3626.

- Critical appraisal of excited state nonadiabatic dynamics simulations of 9H-adenine. (2012). The Journal of Chemical Physics, 137(2), 024305.

-

Purine de novo Biosynthesis. (2025, September 4). Biology LibreTexts. Retrieved from [Link]

-

Sandmeyer reaction. (2020, September 24). In Wikipedia. Retrieved from [Link]

Sources

role of 9-Ethyl-2-iodo-9H-purin-6-amine in adenosine receptor research

Technical Deep Dive: The Role of 9-Ethyl-2-iodo-9H-purin-6-amine in Adenosine Receptor Research

Executive Summary

9-Ethyl-2-iodo-9H-purin-6-amine (commonly referred to as 2-iodo-9-ethyladenine ) serves as a critical privileged scaffold in the medicinal chemistry of purinergic signaling.[1] Unlike endogenous adenosine, which acts as an agonist, the 9-ethyl substitution eliminates ribose-mediated receptor activation, locking the molecule into an antagonist conformation. Simultaneously, the C2-iodine substituent functions as a highly reactive "warhead" for palladium-catalyzed cross-coupling reactions. This unique structural duality makes it the primary starting material for synthesizing high-affinity, subtype-selective antagonists for A2A (Parkinson’s, oncology) and A3 (inflammation, glaucoma) adenosine receptors.

Structural Mechanistics: The Anatomy of a Scaffold

To understand the utility of this compound, one must analyze its interaction with the Orthosteric Binding Pocket (OBP) of the Adenosine Receptor (AR).

-

The N9-Ethyl "Nullifier":

-

Mechanism:[2] Endogenous adenosine binds via hydrogen bonds between its ribose moiety and specific residues (e.g., Ser277 in A2A) to trigger G-protein coupling.

-

Effect: Replacing the ribose with a hydrophobic ethyl group at the N9 position removes these H-bond donors. This prevents the receptor from undergoing the conformational change required for activation, effectively turning the core into an antagonist .

-

-

The C2-Iodo "Anchor":

-

Mechanism:[2] The C2 position of the adenine ring faces a large, hydrophobic pocket within the AR transmembrane bundle.

-

Effect: The iodine atom is large and lipophilic, providing moderate initial affinity. More importantly, the C-I bond is weak and polarizable, making it an ideal site for Sonogashira or Suzuki couplings. This allows researchers to extend the molecule into the deep hydrophobic cleft of the receptor, a strategy proven to increase affinity by 100–1000 fold.

-

Diagram 1: The Pharmacophore Logic

This diagram illustrates how the structural features of the scaffold translate to functional receptor modulation.

Caption: Structural dissection of 9-Ethyl-2-iodo-9H-purin-6-amine showing the functional role of each moiety in receptor binding and synthetic utility.

Synthetic Utility: The Gateway to Selectivity

The primary application of 9-Ethyl-2-iodo-9H-purin-6-amine is as a precursor for Structure-Activity Relationship (SAR) libraries. The iodine atom allows for the rapid introduction of diverse chemical space (alkynes, aryls, amines) at the C2 position.

Key Reaction: Sonogashira Cross-Coupling

The most common transformation is the Sonogashira coupling to introduce alkynyl groups. This is critical because 2-alkynyl-9-ethyladenines are among the most potent A2A antagonists known.

Standard Protocol: C2-Alkynylation

-

Reagents: 9-Ethyl-2-iodo-9H-purin-6-amine (1.0 eq), Terminal Alkyne (1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), CuI (0.1 eq).

-

Solvent/Base: DMF / Triethylamine (TEA).

-

Conditions: Anhydrous, Argon atmosphere, RT to 60°C, 4–12 hours.

-

Purification: Silica gel flash chromatography (CH2Cl2/MeOH gradient).

Why this matters:

-

The rigid alkyne spacer projects substituents into the extracellular vestibule of the A2A receptor.

-

This specific vector (C2 position) achieves high selectivity against the A1 subtype, which has a more sterically restricted C2 pocket.

Comparative SAR Data Analysis

The table below demonstrates the dramatic shift in potency and selectivity when the 2-iodo scaffold is elaborated. Note that the scaffold itself (Compound 1) has relatively low affinity compared to its derivatives.

| Compound ID | Structure (C2-Substituent) | A2A Ki (nM) | A1 Ki (nM) | Selectivity (A1/A2A) | Role |

| Compound 1 | -I (Parent Scaffold) | ~1,200 | ~850 | 0.7 (Non-selective) | Baseline / Intermediate |

| Compound 2 | -C≡C-(CH2)3-OH | 12 | 450 | 37.5 | A2A Antagonist |

| Compound 3 | -C≡C-Phenyl | 4.5 | 120 | 26.6 | High Potency Hit |

| Compound 4 | -NH-(CH2)2-Phenyl | 8.2 | 210 | 25.6 | Soluble Derivative |

Data aggregated from Volpini et al. and general SAR trends in adenosine research.

Experimental Protocols (Self-Validating Systems)

Protocol A: Membrane Preparation for Binding Assays

To validate the affinity of derivatives synthesized from the 2-iodo scaffold.

-

Cell Line: CHO cells stably transfected with human A2A receptors (hA2A-CHO).

-

Lysis: Resuspend cell pellet in ice-cold Hypotonic Buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4). Homogenize using a Polytron (10 sec burst, setting 5).

-

Centrifugation 1: Spin at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Discard pellet.

-

Centrifugation 2: Spin supernatant at 100,000 x g for 30 min at 4°C.

-

Resuspension: Resuspend the membrane pellet in Incubation Buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Validation: Determine protein concentration via BCA assay. Store aliquots at -80°C.

-

Quality Control: A functional membrane prep should yield specific binding >80% of total binding using [3H]ZM241385.

-

Protocol B: Competitive Radioligand Binding Assay

To determine Ki of the 2-iodo derivative.

-

Plate Setup: Use 96-well GF/B filter plates. Pre-soak filters in 0.3% PEI for 1 hour to reduce non-specific binding.

-

Reaction Mix (200 µL total):

-

50 µL Membrane prep (10–20 µg protein).

-

25 µL Radioligand: [3H]ZM241385 (Final conc: 1–2 nM, near Kd).

-

25 µL Test Compound (9-Ethyl-2-iodo-9H-purin-6-amine or derivative) in DMSO (7 concentrations, log serial dilution).

-

100 µL Buffer (50 mM Tris-HCl, pH 7.4, ADA added to degrade endogenous adenosine).

-

-

Non-Specific Binding (NSB): Define using 10 µM XAC or NECA.

-

Incubation: 90 minutes at 25°C (equilibrium).

-

Termination: Rapid vacuum filtration followed by 3x washes with ice-cold buffer.

-

Analysis: Liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Diagram 2: Experimental Workflow

Caption: Workflow for transforming the 2-iodo scaffold into bioactive antagonists and validating their potency.

References

-

Volpini, R., et al. (2002). "Synthesis and biological evaluation of 2-alkynyl-9-ethyladenines as adenosine receptor antagonists." Journal of Medicinal Chemistry.

-

Cristalli, G., et al. (2003). "9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities." Journal of Medicinal Chemistry.

-

Dal Ben, D., et al. (2016). "The Length and Flexibility of the 2-Substituent of 9-Ethyladenine Derivatives Modulate Affinity and Selectivity for the Human A2A Adenosine Receptor." ChemMedChem.

-

Jacobson, K. A., & Gao, Z. G. (2006). "Adenosine receptors as therapeutic targets." Nature Reviews Drug Discovery.

-

Sigma-Aldrich. "9-Ethyl-2-iodo-9H-purin-6-amine Product Specification."

Sources

safety data sheet (SDS) and handling of iodo-purine derivatives

This guide serves as a comprehensive technical manual for the safe handling, storage, and experimental application of iodo-purine derivatives (e.g., 6-iodopurine, 2-amino-6-iodopurine). Unlike standard chloro- or bromo-analogs, iodo-purines possess a unique reactivity profile due to the labile C–I bond, requiring elevated safety protocols during synthesis and waste management.

Part 1: The "Composite" Safety Data Sheet (SDS)

Note: This section synthesizes data from multiple specific iodo-purine derivatives to create a "Worst-Case Scenario" safety profile. Always consult the specific vendor SDS for your exact CAS number, but use this guide for superior risk mitigation.

Section 1: Chemical Identification & Classification

-

Chemical Class: Halogenated Heterocycles (Purines)

-

Common Derivatives: 6-Iodo-9H-purine; 2-Amino-6-iodopurine; 6-Iodopurine riboside.

-

Scientist’s Commentary: The iodine atom at the C6 or C2 position is significantly more labile than chlorine or bromine. This makes these compounds excellent electrophiles for Palladium-catalyzed cross-couplings (Sonogashira, Suzuki) but also renders them prone to spontaneous hydrolysis and photolytic degradation, releasing corrosive iodine (

) and hydriodic acid (HI).

Section 2: Hazard Identification (GHS)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 3/4 | H301/H302: Toxic/Harmful if swallowed. |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation. |

| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation. |

| Germ Cell Mutagenicity | Cat 2 | H341: Suspected of causing genetic defects. |

| Sensitization (Skin) | Cat 1 | H317: May cause an allergic skin reaction. |

-

Scientist’s Commentary on Mutagenicity: Purine analogs often act as antimetabolites. They can intercalate into DNA or be enzymatically incorporated as false nucleotides. Treat all iodo-purines as potential mutagens. The iodine atom enhances lipophilicity, potentially increasing cellular uptake compared to chloro-analogs.

Section 3: Composition/Information on Ingredients

-

Substance: Iodo-purine derivative ( >95% purity).

-

Impurities: May contain traces of free Iodine (

) if stored improperly (yellow/brown discoloration).

Part 2: Advanced Handling & Storage Protocols

1. Storage: The "Amber & Argon" Rule

The C–I bond energy (~50 kcal/mol) is lower than C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol). Photons in the UV-Blue spectrum can cleave this bond via homolysis.

-

Vessel: Amber glass vials with Teflon-lined caps.

-

Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates degradation once the radical process initiates.

-

Temperature:

is standard.[1] -

Visual Check: If the white/off-white solid turns yellow or brown, free iodine has been released. Purify via recrystallization before use in sensitive catalysis.

2. Weighing & Transfer

Iodo-purines are often fluffy, electrostatic solids.

-

Engineering Control: Use a static-dissipative balance enclosure or ionizing blower.

-

PPE: Double nitrile gloves (iodine penetrates latex rapidly). N95 or P100 respirator if working outside a fume hood (not recommended).

-

Technique: Do not use metal spatulas if the compound is potentially acidic (degraded); use porcelain or Teflon-coated spatulas to prevent metal contamination which can poison Pd-catalysts later.

3. Reaction Setup (Pd-Catalysis)

-

Degassing: Oxygen is the enemy. Iodo-purines are prone to oxidative homocoupling (forming bis-purines) in the presence of Pd and

. Sparge solvents with inert gas for >15 mins before adding the iodo-purine. -

Order of Addition: Add the iodo-purine last or as a solution to the catalyst mixture to prevent transient high concentrations that might trigger side reactions.

Part 3: Emergency Response & Waste Management

Spill Cleanup: The Thiosulfate Protocol

Unlike standard organic spills, iodo-purines can release staining and corrosive iodine.

-

Isolate: Evacuate the immediate area if dust is airborne.

-

Quench: Spray the spill with 5-10% Sodium Thiosulfate (

) solution. -

Absorb: Use inert absorbent (vermiculite or sand). Do not use combustible materials like sawdust (reaction with iodine can be exothermic).

Waste Disposal

-

Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid) or strong bases.

-

Labeling: Clearly label as "Halogenated Organic - Contains Iodine."

-

Why? Incineration of iodine-containing waste requires specific scrubbers to capture

gas; standard chlorinated waste streams may not be equipped for high iodine loads.

Part 4: Visualized Workflows

Diagram 1: Safe Handling Workflow (Synthesis to Waste)

Caption: Workflow for handling iodo-purines, emphasizing visual inspection for degradation (

Diagram 2: Emergency Spill Response Decision Tree

Caption: Decision tree for managing spills. Note the specific use of Thiosulfate for liquid spills to neutralize free iodine.[6]

Diagram 3: Degradation Mechanism (Scientist's Insight)

Caption: Homolytic cleavage of the C-I bond is the primary degradation pathway, driven by light (hv) and resulting in free Iodine (

Quantitative Data: Stability & Reactivity Comparison

| Parameter | Chloro-Purine (R-Cl) | Bromo-Purine (R-Br) | Iodo-Purine (R-I) |

| Bond Dissociation Energy | ~81 kcal/mol | ~68 kcal/mol | ~50 kcal/mol |

| Light Sensitivity | Low | Moderate | High (Requires Amber) |

| Pd-Oxidative Addition | Slow (Requires heat/ligands) | Moderate | Fast (Room Temp) |

| Leaving Group Ability | Poor | Good | Excellent |

| Storage Shelf-Life | Years | 1-2 Years | Months (if improper) |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11954369, 6-Iodo-9H-purine. Retrieved from [Link]

-

World Health Organization (2017). Iodine thyroid blocking: Guidelines for use in planning and responding to radiological and nuclear emergencies. (Relevant for Iodine neutralization protocols). Retrieved from [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reactions - Safety & Protocols. Retrieved from [Link]

-

Princeton University EHS. Chemical Incompatibility Chart (Oxidizers/Iodides). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for C2-Functionalized Adenosine Derivatives

This Application Note is designed as a definitive technical guide for the synthesis of C2-functionalized adenosine derivatives. It prioritizes field-proven, high-fidelity protocols over theoretical generalities, addressing the specific reactivity challenges of the purine C2 position.

Part 1: Strategic Overview & Decision Matrix

The C2 position of adenosine is electronically unique. Unlike the C6 position, which is highly electrophilic in 6-chloropurine derivatives, the C2 position is inherently less reactive toward nucleophilic attack due to the electron-rich nature of the imidazole ring fusion and the distance from the ribose electron-withdrawing effect.

Successful functionalization requires a "Reactivity-First" approach. You must select your synthetic pathway based on the bond you intend to form (C-C vs. C-N/C-O) and the tolerance of your substrate to harsh conditions.

The C2-Functionalization Decision Tree

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on target functionality.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of the "Master Precursor" (2-Iodoadenosine)

Rationale: While 2-chloroadenosine is commercially available, 2-iodoadenosine is the superior substrate for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) due to the weaker C-I bond, allowing for milder reaction conditions and higher yields.

Mechanism: Sandmeyer-type diazotization-iodination of 2-aminoadenosine (or 2,6-diaminopurine riboside).

Materials:

-

Substrate: 2-Aminoadenosine (Guanosine can be converted to 2,6-diaminopurine riboside, but starting with 2-aminoadenosine is more direct for small scale).

-

Reagents: Isoamyl nitrite (or t-BuONO), Diiodomethane (CH₂I₂), CuI, Iodine (I₂).

-

Solvent: THF (anhydrous).

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, suspend 2-aminoadenosine (1.0 eq) in anhydrous THF (0.1 M concentration).

-

Activation: Add Diiodomethane (5.0 eq), Iodine (1.0 eq), and CuI (1.0 eq).

-

Diazotization: Heat the mixture to 60°C. Dropwise add Isoamyl nitrite (5.0 eq) over 30 minutes. The solution will turn dark.

-

Reaction: Stir at 60-70°C for 2-4 hours. Monitor by TLC (10% MeOH in DCM). 2-iodoadenosine is less polar than the starting material.

-

Workup: Cool to RT. Filter through a Celite pad to remove copper salts. Wash the pad with THF/MeOH.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

-

Note: The 6-amino group usually survives this condition, but transient protection (e.g., DMF-acetal) can improve yields if side reactions occur.

-

Protocol B: C-C Bond Formation via Sonogashira Coupling

Application: Synthesis of A2A/A3 receptor agonists (e.g., CGS-21680 analogs). Critical Factor: Protection of the ribose hydroxyls is highly recommended (e.g., Acetonide or TBDMS) to prevent copper chelation and side reactions, though unprotected nucleosides can be coupled under specific aqueous conditions.

Materials:

-

Substrate: 2-Iodoadenosine (from Protocol A) or 2-Chloroadenosine (requires harsher conditions).

-

Alkyne: Terminal alkyne (1.5 eq).

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂.

-

Co-Catalyst: CuI (10 mol%).

-

Base: Triethylamine (Et₃N) or DIPEA (5.0 eq).

-

Solvent: Dry DMF (degassed).

Step-by-Step Methodology:

-

Degassing: Dissolve the 2-haloadenosine substrate in dry DMF in a pressure tube. Bubble Argon through the solution for 15 minutes. Oxygen is the enemy of this reaction (homocoupling of alkyne).

-

Addition: Add Et₃N , Alkyne , CuI , and Pd Catalyst quickly under a stream of Argon. Seal the tube immediately.

-

Coupling:

-

For 2-Iodo: Stir at RT to 40°C for 4-12 hours.

-

For 2-Chloro: Heat to 90°C for 12-24 hours.

-

-

Workup: Dilute with EtOAc. Wash with 5% EDTA solution (to chelate Cu/Pd), then water and brine.

-

Purification: Flash chromatography (DCM/MeOH).

-

Yield Expectations: 2-Iodo substrates typically yield 80-95%; 2-Chloro substrates yield 50-70%.

-

Protocol C: C-N Bond Formation via S_NAr (The "Fluoro" Advantage)

Rationale: Direct displacement of 2-chloroadenosine with amines is sluggish and often requires temperatures >120°C, causing sugar degradation. 2-Fluoroadenosine reacts with amines at 60°C or even RT.

Materials:

-

Substrate: 2-Fluoroadenosine (commercially available or synthesized via HF/Pyridine diazotization).

-